
Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride is a chemical compound with the molecular formula C11H22ClNO4S It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride typically involves the reaction of 3-methylpiperidine with ethyl bromoacetate in the presence of a base, followed by sulfonylation with a sulfonyl chloride. The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Solvent: Common solvents include dichloromethane or toluene.
Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
化学反応の分析
Types of Reactions
Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
科学的研究の応用
Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptors in the body, leading to various biological effects. The exact pathways and targets are still under investigation.
類似化合物との比較
Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride can be compared to other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with a nitrogen atom.
Methylpiperidine: A derivative with a methyl group attached to the piperidine ring.
Sulfonylpiperidine: A compound with a sulfonyl group attached to the piperidine ring.
The uniqueness of this compound lies in its combination of the piperidine ring, sulfonyl group, and ester functionality, which imparts specific chemical and biological properties not found in simpler derivatives.
特性
分子式 |
C10H20ClNO4S |
|---|---|
分子量 |
285.79 g/mol |
IUPAC名 |
ethyl 2-(3-methylpiperidin-3-yl)sulfonylacetate;hydrochloride |
InChI |
InChI=1S/C10H19NO4S.ClH/c1-3-15-9(12)7-16(13,14)10(2)5-4-6-11-8-10;/h11H,3-8H2,1-2H3;1H |
InChIキー |
BAULTNCAVBQQKC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CS(=O)(=O)C1(CCCNC1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


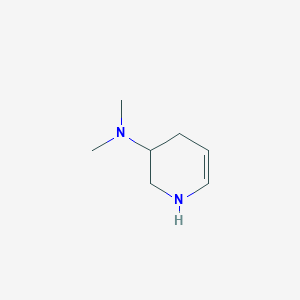
![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)

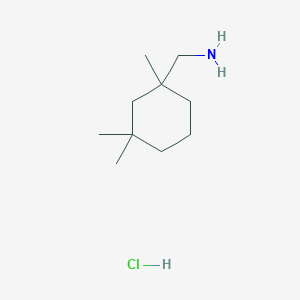
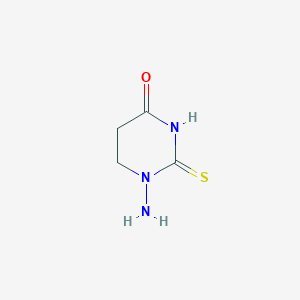
![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13096790.png)
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)

![3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13096813.png)
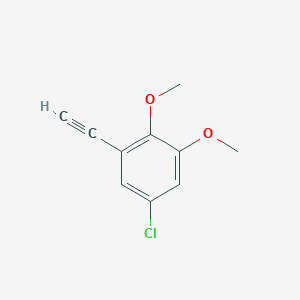
![7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B13096820.png)
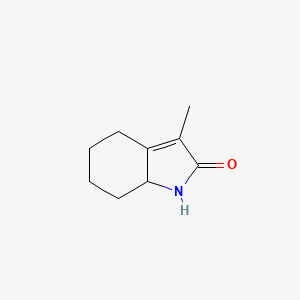
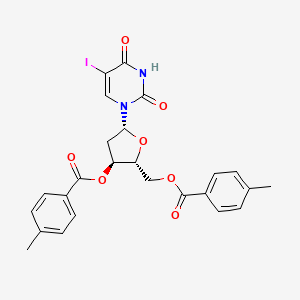
![[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfanyl]acetic acid](/img/structure/B13096837.png)
